

# Technical Support Center: Enhancing Cell Permeability of Pyrazole Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B170631

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the cell permeability of pyrazole derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles and accelerate your research.

## Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have regarding the cell permeability of your pyrazole compounds.

**Q1:** My pyrazole derivative shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What is the likely cause?

A significant drop in activity when moving from a biochemical to a cell-based assay often points to poor cell permeability. The compound may be unable to cross the cell membrane to reach its intracellular target. Key factors influencing this include the compound's polarity, molecular weight, and lipophilicity.<sup>[1]</sup> You will need to perform dedicated permeability assays to confirm this hypothesis.

**Q2:** What are the main strategies I should consider to improve the cell permeability of my pyrazole derivative?

There are three primary pillars for enhancing cell permeability:

- **Structural Modification:** Altering the chemical structure of the pyrazole derivative itself. This can involve strategies like creating prodrugs, modulating lipophilicity, or introducing intramolecular hydrogen bonds to mask polar groups.[2][3][4]
- **Formulation Strategies:** Incorporating the compound into advanced drug delivery systems. This includes using lipid-based formulations, cyclodextrins, or creating nanoparticles.[5][6][7][8][9]
- **Advanced Drug Delivery Systems:** Utilizing carriers like nanoparticles or liposomes to encapsulate the pyrazole derivative, facilitating its transport across the cell membrane.[10][11][12]

Q3: Which in vitro permeability assay should I start with?

For initial screening, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput option to assess passive diffusion.[13] However, to understand the role of active transport and efflux, cell-based assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell assays are essential.[14][15][16] The Caco-2 model is considered the gold standard for predicting human intestinal absorption.[14]

Q4: My compound has poor aqueous solubility. How does this affect my permeability assay and what can I do?

Poor aqueous solubility is a common challenge that can lead to artificially low permeability readings and poor data reproducibility.[14][17] Strategies to address this include using co-solvents (like DMSO), complexation with cyclodextrins to enhance solubility[5][18][19][20], or employing lipid-based formulations.[7] It's crucial to ensure the chosen method doesn't compromise cell monolayer integrity in cell-based assays.

## Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments, their probable causes, and actionable solutions.

## Issue 1: Low Apparent Permeability (P<sub>app</sub>) in Caco-2/MDCK Assays

You've run a Caco-2 or MDCK assay and your pyrazole derivative shows a very low P<sub>app</sub> value, suggesting poor permeability.

- **Probable Cause 1: Intrinsic Physicochemical Properties.** The inherent structure of your pyrazole derivative may be limiting its ability to passively diffuse across the cell membrane. Key factors are often high polarity (too many hydrogen bond donors/acceptors) or a molecular weight that is too large.[\[1\]](#)
- **Solution 1: Structural Modification.**
  - **Increase Lipophilicity:** Systematically modify the pyrazole scaffold to increase its lipophilicity (logP/logD). This can be achieved by adding non-polar functional groups. However, be mindful that excessive lipophilicity can decrease aqueous solubility and increase toxicity.[\[21\]](#)
  - **Mask Polar Groups (Prodrug Approach):** Convert polar functional groups (e.g., carboxylic acids, hydroxyls) into more lipophilic esters or other labile groups.[\[1\]](#)[\[2\]](#) These prodrugs can cross the cell membrane more effectively and then be cleaved by intracellular enzymes to release the active compound.[\[22\]](#)
  - **Introduce Intramolecular Hydrogen Bonding:** Strategically introduce functional groups that can form an intramolecular hydrogen bond. This can "shield" the polar nature of heteroatoms, making the molecule behave as if it were less polar and thus enhancing its membrane permeability.[\[3\]](#)[\[4\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **Probable Cause 2: Active Efflux.** Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and the MDCK-MDR1 cell line.[\[15\]](#)[\[26\]](#)[\[27\]](#) These transporters actively pump the compound out of the cell, resulting in a low net transport from the apical (AP) to the basolateral (BL) side.
- **Solution 2: Assess and Mitigate Efflux.**
  - **Calculate the Efflux Ratio (ER):** The ER is calculated as the ratio of P<sub>app</sub> (BL to AP) / P<sub>app</sub> (AP to BL). An ER greater than 2 is a strong indicator of active efflux.[\[28\]](#)

- Use P-gp Inhibitors: Re-run the permeability assay in the presence of a known P-gp inhibitor like verapamil. A significant increase in the AP to BL Papp value in the presence of the inhibitor confirms that your compound is a P-gp substrate.[28]
- Structural Modification to Evade Efflux: Analyze the structure-activity relationship (SAR) of your pyrazole series to identify moieties recognized by the efflux transporter. Minor structural changes can sometimes abrogate recognition by P-gp without affecting target activity.

## Issue 2: High Variability and Poor Recovery in Permeability Assays

Your permeability data is inconsistent across replicates, and the total amount of the compound recovered from both the donor and receiver compartments at the end of the experiment is low.

- Probable Cause 1: Poor Aqueous Solubility and Compound Precipitation. As mentioned in the FAQs, if your compound's concentration in the assay buffer exceeds its solubility limit, it will precipitate, leading to inaccurate and variable results.[17]
- Solution 1: Enhance Solubility in Assay Buffer.
  - Optimize Co-solvent Concentration: While DMSO is commonly used, keep its final concentration low (typically <1%) to avoid damaging the cell monolayer.
  - Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][18][20][29] Beta-cyclodextrins and their derivatives like hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) are commonly used.[5]
- Probable Cause 2: Non-specific Binding. Lipophilic compounds can adsorb to the plastic of the assay plates and other experimental apparatus, leading to low recovery.[28]
- Solution 2: Mitigate Non-specific Binding.
  - Use Low-Binding Plates: Commercially available low-adsorption microplates can significantly reduce this issue.

- Include a Surfactant: Adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) to the assay buffer can help prevent non-specific binding. Ensure the concentration used does not affect cell viability.
- Probable Cause 3: Compound Instability. The pyrazole derivative may be unstable in the assay buffer or may be metabolized by enzymes present in the Caco-2 cells.
- Solution 3: Assess Compound Stability.
  - Buffer Stability Test: Incubate your compound in the assay buffer for the duration of the experiment and quantify its concentration over time to check for degradation.
  - Metabolic Stability: Analyze the samples from the permeability assay for the presence of metabolites using LC-MS/MS. Caco-2 cells have some metabolic activity, though it is lower than in hepatocytes.[\[14\]](#)

## Experimental Protocols

Here are detailed, step-by-step methodologies for key permeability assays.

### Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify substrates of efflux transporters.[\[14\]](#)

- Cell Culture:
  - Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm<sup>2</sup>.
  - Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.
- Monolayer Integrity Check:
  - Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be between 300-500  $\Omega$ ·cm<sup>2</sup> to ensure tight junction integrity.[\[28\]](#)

- Alternatively, perform a Lucifer Yellow rejection assay. The Papp of this fluorescent marker should be very low, indicating a tight monolayer.[28]
- Permeability Experiment (Bidirectional):
  - Prepare a dosing solution of your pyrazole derivative in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 10  $\mu$ M.
  - Apical to Basolateral (A  $\rightarrow$  B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
  - Basolateral to Apical (B  $\rightarrow$  A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
  - Incubate the plates at 37°C with gentle shaking.
  - Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
- Sample Analysis and Calculation:
  - Quantify the concentration of the pyrazole derivative in the collected samples using a suitable analytical method like LC-MS/MS.
  - Calculate the apparent permeability coefficient (Papp) using the following equation:  $P_{app} = (dQ/dt) / (A * C_0)$  Where:
    - $dQ/dt$  is the rate of drug appearance in the receiver compartment.
    - $A$  is the surface area of the membrane.
    - $C_0$  is the initial concentration in the donor compartment.
  - Calculate the Efflux Ratio (ER) =  $P_{app} (B \rightarrow A) / P_{app} (A \rightarrow B)$ .

## Protocol 2: Formulation with Hydroxypropyl- $\beta$ -Cyclodextrin (HP- $\beta$ -CD)

This protocol describes how to prepare a cyclodextrin inclusion complex to improve the solubility of a pyrazole derivative for permeability assays.[19]

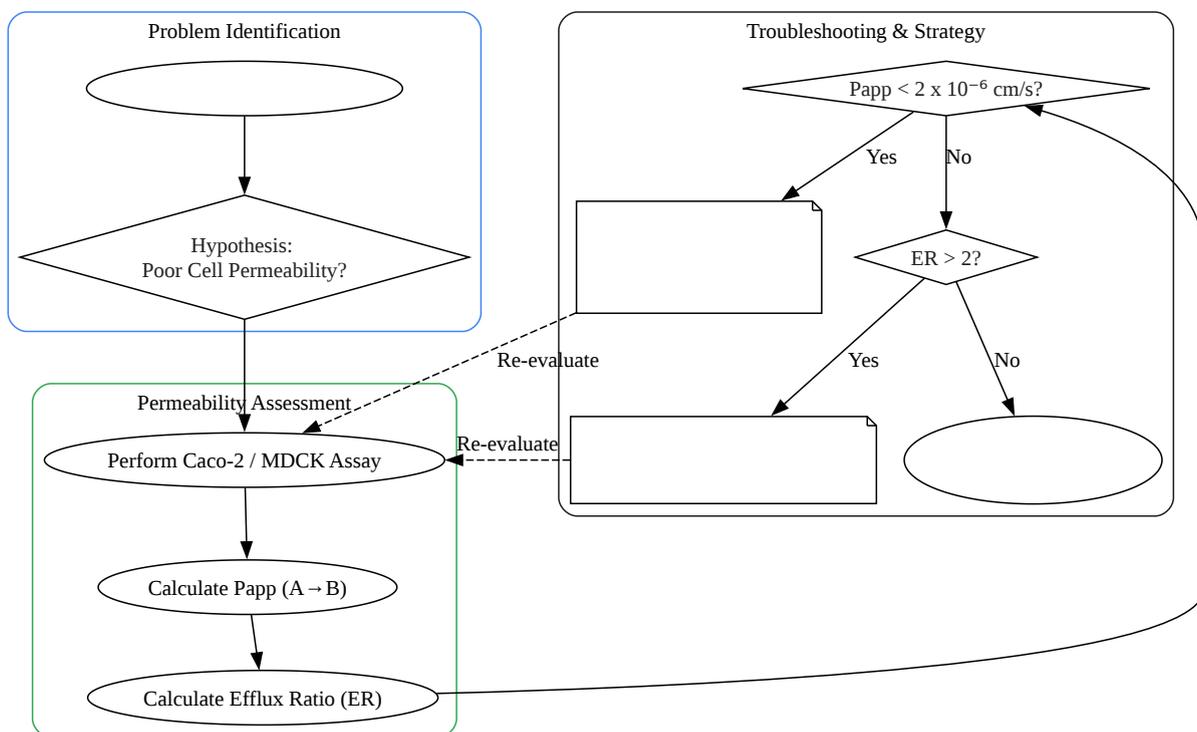
- Phase Solubility Study (Recommended):
  - Prepare a series of aqueous solutions with increasing concentrations of HP- $\beta$ -CD (e.g., 0-20% w/v).
  - Add an excess amount of the pyrazole derivative to each solution.
  - Shake the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).
  - Filter the solutions and determine the concentration of the dissolved pyrazole derivative.
  - Plot the drug concentration against the HP- $\beta$ -CD concentration to determine the complexation efficiency.
- Preparation of the Dosing Solution:
  - Based on the phase solubility results, determine the required concentration of HP- $\beta$ -CD to fully solubilize your target concentration of the pyrazole derivative.
  - Dissolve the HP- $\beta$ -CD in the transport buffer first.
  - Add the pyrazole derivative to the HP- $\beta$ -CD solution and stir until completely dissolved. Gentle heating or sonication may be used to facilitate dissolution.
  - Use this solution as the donor solution in your permeability assay.

## Data Presentation

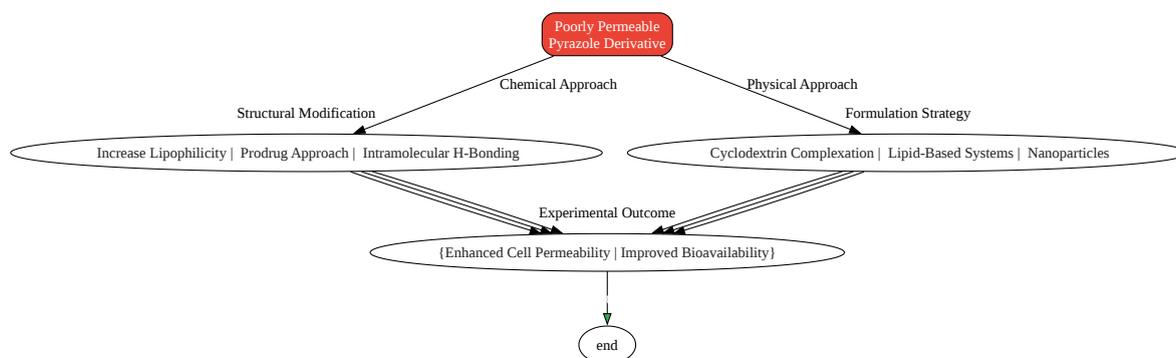
Table 1: Interpreting Caco-2 Permeability and Efflux Data

Papp (A → B) ( $\times 10^{-6}$ cm/s)	Efflux Ratio (ER)	Predicted Human Absorption	Interpretation	Recommended Next Steps
> 10	< 2	High	High passive permeability, not an efflux substrate.	Proceed with in vivo studies.
2 - 10	< 2	Moderate	Moderate passive permeability.	Consider minor structural modifications to improve permeability if needed.
< 2	< 2	Low	Low passive permeability.	Focus on structural modifications to increase lipophilicity or use prodrug strategies.
Any value	> 2	Variable	Potential efflux substrate. Permeability is limited by active transport out of the cell.	Confirm with P-gp inhibitor studies. Modify structure to evade efflux.

## Visualizations



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## References

- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available from: [\[Link\]](#)
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [\[Link\]](#)
- Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed. Available from: [\[Link\]](#)
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. Available from: [\[Link\]](#)
- Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen. Available from: [\[Link\]](#)

- MDCK Permeability - Creative Biolabs. Available from: [\[Link\]](#)
- MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed. Available from: [\[Link\]](#)
- How are chemical structures modified to improve bioavailability? - Patsnap Synapse. Available from: [\[Link\]](#)
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas. Available from: [\[Link\]](#)
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. Available from: [\[Link\]](#)
- MDCK-MDR1 Permeability Assay - Evotec. Available from: [\[Link\]](#)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [\[Link\]](#)
- MDCK-MDR1 Permeability Assay - Creative Bioarray. Available from: [\[Link\]](#)
- Caco-2 permeability assay - Creative Bioarray. Available from: [\[Link\]](#)
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [\[Link\]](#)
- Molecular Inclusion Complexes of  $\beta$ -Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - NIH. Available from: [\[Link\]](#)
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - NIH. Available from: [\[Link\]](#)
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available from: [\[Link\]](#)
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. Available from: [\[Link\]](#)

- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar. Available from: [\[Link\]](#)
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [\[Link\]](#)
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Available from: [\[Link\]](#)
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [\[Link\]](#)
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC - NIH. Available from: [\[Link\]](#)
- Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PubMed. Available from: [\[Link\]](#)
- Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. Available from: [\[Link\]](#)
- Controlling cellular distribution of drugs with permeability modifying moieties - PMC - NIH. Available from: [\[Link\]](#)
- Drug modifications to enhance bioavailability and blood-brain barrier permeability | Request PDF - ResearchGate. Available from: [\[Link\]](#)
- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC - PubMed Central. Available from: [\[Link\]](#)
- Structure–Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv. Available from: [\[Link\]](#)

- Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - MDPI. Available from: [\[Link\]](#)
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PubMed. Available from: [\[Link\]](#)
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. Available from: [\[Link\]](#)
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available from: [\[Link\]](#)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [\[Link\]](#)
- Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data - PubMed. Available from: [\[Link\]](#)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [\[Link\]](#)
- Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. | Broad Institute. Available from: [\[Link\]](#)
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available from: [\[Link\]](#)
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF - ResearchGate. Available from: [\[Link\]](#)
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. Available from: [\[Link\]](#)
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Available from: [\[Link\]](#)

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [\[Link\]](#)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [\[Link\]](#)
- Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [\[Link\]](#)
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. Available from: [\[Link\]](#)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - ResearchGate. Available from: [\[Link\]](#)
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [\[Link\]](#)
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. mdpi.com [[mdpi.com](#)]
- 2. How are chemical structures modified to improve bioavailability? [[synapse.patsnap.com](#)]
- 3. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [[pubs.rsc.org](#)]
- 4. researchgate.net [[researchgate.net](#)]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 16. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Inclusion Complexes of  $\beta$ -Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. | Broad Institute [broadinstitute.org]
- 26. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 27. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Cell Permeability of Pyrazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170631#strategies-to-enhance-cell-permeability-of-pyrazole-derivatives]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

